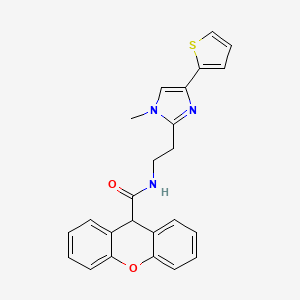

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-9H-xanthene-9-carboxamide

描述

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene carboxamide core linked to a substituted imidazole-thiophene moiety. The imidazole ring, substituted with a methyl group and thiophen-2-yl substituent, introduces electron-rich regions that may enhance binding to biological targets, such as enzymes or receptors. Thiophene, a sulfur-containing heterocycle, is frequently employed in medicinal chemistry to improve pharmacokinetic properties or modulate activity . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs reported in antibacterial, anticancer, and receptor-targeting studies .

属性

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-27-15-18(21-11-6-14-30-21)26-22(27)12-13-25-24(28)23-16-7-2-4-9-19(16)29-20-10-5-3-8-17(20)23/h2-11,14-15,23H,12-13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBZJKHGKQABTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-9H-xanthene-9-carboxamide, with the CAS number 1396814-83-7, is a synthetic compound that exhibits significant biological activity. This article explores its structure, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Compound Overview

- Molecular Formula : C24H21N3O2S

- Molecular Weight : 415.51 g/mol

- IUPAC Name : N-[2-(1-methyl-4-(thiophen-2-yl)imidazol-2-yl)ethyl]-9H-xanthene-9-carboxamide

Structural Characteristics

The compound features a complex structure combining an imidazole ring, a thiophene moiety, and a xanthene backbone. This unique arrangement allows for various interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Preparation of Intermediates : The imidazole and thiophene derivatives are synthesized first.

- Coupling Reactions : The intermediates are coupled with xanthene derivatives using methods such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

- Purification : The final product is purified to achieve high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions, influencing enzyme activity.

- Receptor Binding : The thiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating receptor functions.

- Antitumor Activity : Preliminary studies indicate that related xanthene derivatives exhibit antitumor properties by inducing apoptosis in cancer cells .

Antitumor Properties

Research has shown that compounds related to xanthene derivatives can cause hemorrhagic necrosis in tumor models. For instance, studies on tricyclic analogues have demonstrated their ability to inhibit tumor growth in murine models . The specific activity of this compound remains to be fully elucidated but suggests potential applications in oncology.

Antimicrobial Activity

Compounds containing heterocycles like thiophene and imidazole have been reported to exhibit antimicrobial properties. This compound's structural features suggest it could be effective against various pathogens, warranting further investigation into its efficacy as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the xanthene and imidazole rings can significantly impact potency and selectivity against target enzymes or receptors.

Case Studies and Research Findings

相似化合物的比较

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Synthetic Feasibility : The target compound’s imidazole-thiophene moiety could be synthesized via acid chloride coupling, as demonstrated for carbazol-imidazole carboxamides . Xanthene carboxamide formation may follow ester-to-amide conversion strategies .

- Bioactivity Predictions: Antibacterial Potential: Thiophen-2-yl groups in quinolones enhance DNA gyrase inhibition ; the target’s thiophene may confer similar properties. Anticancer Activity: Xanthene’s planar structure could intercalate DNA or inhibit topoisomerases, while imidazole-thiophene may modulate kinase activity . CNS Applications: The ethyl linker and aromatic systems may improve blood-brain barrier penetration compared to bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。